molecular formula C9H7ClN2O2 B7855560 Methyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate

Methyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B7855560
M. Wt: 210.62 g/mol
InChI Key: RDVABTIPHRWJSV-UHFFFAOYSA-N
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Description

Methyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 7-chloroimidazo[1,2-a]pyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of a suitable catalyst.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran.

  • Substitution: Amines, alcohols, catalysts like palladium on carbon.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Amides, esters.

Scientific Research Applications

Chemistry: In organic synthesis, Methyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate serves as a versatile intermediate for the synthesis of various heterocyclic compounds

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to biologically active molecules makes it a useful tool in drug discovery and development.

Medicine: this compound has been investigated for its medicinal properties, including its potential as an antituberculosis agent. Its ability to inhibit the growth of Mycobacterium tuberculosis makes it a candidate for further research in the development of new antibiotics.

Industry: In the chemical industry, this compound is used as a building block for the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which Methyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate exerts its effects depends on its specific application. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine-2-carboxylic acid

  • 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid

  • 7-chloroimidazo[1,2-a]pyridine

Uniqueness: Methyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate is unique in its methyl ester group, which imparts different chemical properties compared to its analogs. This ester group enhances its solubility in organic solvents and its reactivity in various chemical reactions.

Properties

IUPAC Name

methyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-5-12-3-2-6(10)4-8(12)11-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVABTIPHRWJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CC(=CC2=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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